molecular formula C10H10O4 B3053886 4,5-dimethylphthalic Acid CAS No. 5680-10-4

4,5-dimethylphthalic Acid

Cat. No.: B3053886
CAS No.: 5680-10-4
M. Wt: 194.18 g/mol
InChI Key: FLLRBCSVUAPCKX-UHFFFAOYSA-N
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Description

4,5-Dimethylphthalic acid is an organic compound with the molecular formula C₁₀H₁₀O₄ It is a derivative of phthalic acid, where two methyl groups are substituted at the 4th and 5th positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-Dimethylphthalic acid can be synthesized through the oxidation of 4,5-dimethyltoluene using strong oxidizing agents such as potassium permanganate or chromic acid. The reaction typically involves heating the starting material in the presence of the oxidizing agent under reflux conditions until the desired product is formed.

Industrial Production Methods: In an industrial setting, this compound can be produced by catalytic oxidation of 4,5-dimethyltoluene. This process often employs catalysts such as cobalt or manganese salts and operates under high temperature and pressure to achieve efficient conversion.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form phthalic anhydride.

    Reduction: It can be reduced to form 4,5-dimethylphthalic alcohol.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methyl groups can be substituted by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

    Oxidation: Phthalic anhydride.

    Reduction: 4,5-Dimethylphthalic alcohol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

4,5-Dimethylphthalic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and plasticizers.

Mechanism of Action

The mechanism of action of 4,5-dimethylphthalic acid involves its interaction with various molecular targets. In biochemical pathways, it can act as a substrate or inhibitor, affecting enzyme activity and metabolic processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Phthalic Acid: The parent compound without the methyl substitutions.

    Isophthalic Acid: A positional isomer with carboxyl groups at the 1st and 3rd positions.

    Terephthalic Acid: Another isomer with carboxyl groups at the 1st and 4th positions.

Uniqueness: 4,5-Dimethylphthalic acid is unique due to the presence of methyl groups at the 4th and 5th positions, which can influence its chemical reactivity and physical properties. This substitution pattern can lead to different reactivity and applications compared to its isomers and parent compound.

Properties

IUPAC Name

4,5-dimethylphthalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-5-3-7(9(11)12)8(10(13)14)4-6(5)2/h3-4H,1-2H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLRBCSVUAPCKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90448033
Record name 1,2-Benzenedicarboxylic acid, 4,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5680-10-4
Record name 1,2-Benzenedicarboxylic acid, 4,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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